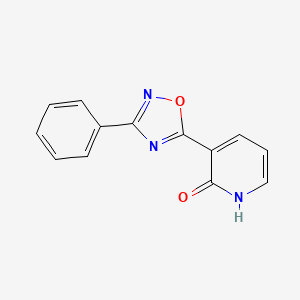

3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-12-10(7-4-8-14-12)13-15-11(16-18-13)9-5-2-1-3-6-9/h1-8H,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZOYROVKVXUEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms added to the molecule.

Substitution: Formation of substituted derivatives where specific atoms or groups are replaced by nucleophiles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one exhibit significant antimicrobial properties. For instance, studies have highlighted the effectiveness of similar oxadiazole compounds against a range of bacteria and fungi, including Staphylococcus aureus and Candida albicans. The presence of specific substituents on the phenyl ring can enhance this activity, suggesting that structural modifications can lead to more potent antimicrobial agents .

Anticancer Potential

Several studies indicate that oxadiazole derivatives possess anticancer properties. For example, compounds featuring the oxadiazole moiety have been identified as inhibitors of various tyrosine kinases involved in cancer progression. The molecular docking studies suggest that these compounds can effectively bind to the active sites of target enzymes, demonstrating potential for developing new anticancer therapies .

Neuroprotective Effects

Recent investigations have focused on the neuroprotective properties of oxadiazole derivatives. Specifically, some compounds have been evaluated for their ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in Alzheimer's disease. In vitro studies show promising results regarding their efficacy in preventing neuronal cell death and promoting neurogenesis .

Materials Science

Fluorescent Probes

The unique structural characteristics of this compound make it suitable for use as a fluorescent probe in biological imaging. Its ability to exhibit fluorescence under specific conditions allows researchers to track cellular processes in real-time. This application is particularly valuable in studying pH changes within cells or tissues .

Analytical Chemistry

Colorimetric Sensors

The compound has been explored as a component in colorimetric sensors for detecting pH levels or specific ions in solution. Its pH-sensitive characteristics enable it to change color based on the acidity or basicity of the environment. This property is useful for developing simple and effective diagnostic tools .

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against bacteria and fungi; structure-dependent activity |

| Anticancer Agents | Inhibits tyrosine kinases; potential for cancer therapy | |

| Neuroprotective Agents | Inhibits GSK-3β; protects neuronal cells | |

| Materials Science | Fluorescent Probes | Useful for real-time cellular imaging |

| Analytical Chemistry | Colorimetric Sensors | pH-sensitive; changes color with environmental pH |

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on various oxadiazole derivatives demonstrated that compounds with nitro or hydroxy substituents exhibited enhanced activity against Escherichia coli and Klebsiella pneumoniae. The study highlighted the importance of structural modifications in developing effective antimicrobial agents . -

Neuroprotective Activity Investigation

Research focusing on GSK-3β inhibitors revealed that specific oxadiazole derivatives showed significant neuroprotective effects in vitro. These compounds were able to reduce apoptosis in neuronal cells exposed to neurotoxic agents, indicating their potential as therapeutic agents for neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Notes:

- The target compound lacks a methylene spacer between the oxadiazole and pyridinone, which may enhance planarity and π-π stacking interactions compared to analogs like 11v .

- Substitutions on the phenyl ring (e.g., methyl in ) modulate electronic and steric properties, impacting solubility and target affinity.

Structure-Activity Relationship (SAR) Insights

- Electron-Donating Groups : Methyl substituents (e.g., 4-methylphenyl in ) enhance lipophilicity and may improve membrane permeability.

- Linker Flexibility : Methyl linkers (as in 11v ) increase conformational freedom but reduce planarity, possibly lowering binding affinity compared to the target compound .

Pharmacological and Industrial Relevance

- Drug Development : The 1,2,4-oxadiazole scaffold is prevalent in clinical agents (e.g., Butalamine, a vasodilator with a 3-phenyl-1,2,4-oxadiazole group) .

- Industrial Availability: Derivatives like 1-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride are marketed for diverse applications, emphasizing the scaffold’s versatility .

Actividad Biológica

3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is , with a molecular weight of approximately 225.22 g/mol. The structure includes a pyridine ring fused with an oxadiazole moiety, which is known for enhancing biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenyl hydrazine derivatives with carbonyl compounds under acidic or basic conditions. The oxadiazole ring formation is crucial as it contributes to the compound's biological properties.

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, a study evaluated various oxadiazole derivatives for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed that certain derivatives had IC50 values ranging from 12.1 µM to 53.6 µM against carbonic anhydrase II (CA-II), suggesting potential as anticancer agents due to their ability to inhibit tumor growth .

| Compound | IC50 (µM) MCF-7 | IC50 (µM) HeLa |

|---|---|---|

| 3a | 87 ± 3.5 | 77 ± 3.3 |

| 3b | 86 ± 3.9 | 71 ± 3.6 |

| 3c | 92 ± 3.3 | 67 ± 4.1 |

| 3d | 73 ± 3 | 29 ± 2.9 |

| Paclitaxel | 5.25 - 11.03 | 7.76 |

The compound 3d , which incorporates two phthalimide moieties, demonstrated enhanced cytotoxicity against the HeLa cell line with an IC50 value of 29 μM , indicating a promising lead for further development .

Antimicrobial Activity

In addition to anticancer effects, the biological activity of oxadiazole derivatives extends to antimicrobial properties. The structural features of these compounds allow them to interact with microbial targets effectively, leading to inhibition of growth in various bacterial strains.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer metabolism and proliferation.

- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells.

- Antioxidant Properties : Oxadiazole derivatives can exhibit scavenging activity against free radicals, contributing to their therapeutic potential.

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives in vitro against different cancer cell lines. The study highlighted the importance of substituent variations on the oxadiazole ring and their impact on biological activity .

Another study focused on the antibacterial properties of related compounds, demonstrating efficacy against both Gram-positive and Gram-negative bacteria, thus supporting the versatility of oxadiazole derivatives in drug design .

Q & A

Q. What are the common synthetic routes for preparing 3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclocondensation of amidoxime precursors with carbonyl derivatives under reflux conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Reactions are often conducted at 80–120°C to balance yield and avoid side-product formation .

- Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDCI) may accelerate cyclization .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity .

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the oxadiazole ring and pyridinone moiety. For example, the oxadiazole C-5 proton appears as a singlet at δ 8.2–8.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (mobile phase: acetonitrile/water) with UV detection (λ = 254 nm) assess purity (>95% recommended) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 268.0821 for C₁₃H₁₀N₃O₂) .

Q. How can researchers design preliminary biological assays to evaluate this compound's activity?

- Methodological Answer :

- Target selection : Prioritize targets with structural homology to known oxadiazole-binding proteins (e.g., kinases, GPCRs).

- In vitro assays : Use fluorescence-based enzymatic inhibition assays (e.g., ATPase activity) at 10–100 µM concentrations .

- Cytotoxicity screening : MTT assays on HEK-293 or HepG2 cells establish IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be tailored to minimize side products during the synthesis of this compound?

- Methodological Answer :

- Real-time monitoring : Use thin-layer chromatography (TLC) at 30-minute intervals to detect intermediates like open-chain amidoximes .

- Microwave-assisted synthesis : Reduces reaction time (10–15 minutes vs. 6–8 hours) and improves selectivity via controlled dielectric heating .

- Solvent-free conditions : Mechanochemical grinding (e.g., ball-milling) minimizes solvent-related byproducts .

Q. What strategies address discrepancies in bioactivity data across different assay platforms?

- Methodological Answer :

- Assay standardization : Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across ≥3 independent labs .

- Compound stability : Pre-test degradation under assay conditions (e.g., PBS buffer, 37°C) via HPLC to rule out false negatives from hydrolyzed products .

- Meta-analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB: 3K1) to map binding poses. Focus on oxadiazole-phenyl interactions with hydrophobic pockets .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS, 50 ns trajectories) to assess hydrogen bonding with catalytic residues .

- QSAR models : Train algorithms on oxadiazole derivatives to predict IC₅₀ values from electronic parameters (e.g., HOMO-LUMO gaps) .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral resolution : Use preparative chiral HPLC (Chiralpak IA column) or enzymatic resolution with lipases .

- Continuous flow systems : Improve reproducibility by automating reagent mixing and temperature gradients .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.